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Compound of Interest

Compound Name: Jatrophane 4

Cat. No.: B1151736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereochemical properties of a

synthetic jatrophane diterpene with its natural counterpart, offering supporting experimental

data and detailed methodologies. The focus of this guide is on (-)-15-O-acetyl-3-O-

propionylcharaciol, a closely related analogue to Jatrophane 4 (Pl-4), for which a total

synthesis has unambiguously confirmed the stereochemistry of the natural product.

Executive Summary
The total synthesis of jatrophane diterpenes represents a significant challenge in organic

chemistry due to their complex, highly oxygenated, and stereochemically rich structures. The

confirmation of the absolute and relative stereochemistry of a synthetic molecule against its

natural counterpart is a critical step in validating a synthetic route and ensuring the biological

activity of the synthesized compound. This guide details the analytical techniques and

experimental data used to confirm the stereochemical identity of synthetic (-)-15-O-acetyl-3-O-

propionylcharaciol with the natural product isolated from Euphorbia characias.

Data Presentation
The stereochemical identity of the synthetic and natural (-)-15-O-acetyl-3-O-propionylcharaciol

was confirmed by comparing their spectroscopic and physical properties.
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Parameter
Natural (-)-15-O-
acetyl-3-O-
propionylcharaciol

Synthetic (-)-15-O-
acetyl-3-O-
propionylcharaciol

Reference

Optical Rotation
[α]D²⁰ -25.0 (c 0.1,

CHCl₃)

[α]D²⁰ -26.0 (c 0.1,

CHCl₃)
[1]

¹H NMR (CDCl₃, 500

MHz)

Identical to synthetic

material

δ (ppm): 6.01 (d,

J=11.5 Hz, 1H), 5.75

(dd, J=15.5, 8.5 Hz,

1H), 5.50 (d, J=15.5

Hz, 1H), 5.39 (t, J=9.5

Hz, 1H), 5.21 (d,

J=11.5 Hz, 1H), 4.98

(s, 1H), 4.90 (s, 1H),

4.14 (d, J=9.5 Hz,

1H), 3.25 (m, 1H),

2.80 (m, 1H), 2.40-

2.20 (m, 4H), 2.05 (s,

3H), 1.80 (s, 3H), 1.75

(s, 3H), 1.15 (t, J=7.5

Hz, 3H), 1.05 (d,

J=7.0 Hz, 3H), 0.95

(d, J=7.0 Hz, 3H)

[1]

¹³C NMR (CDCl₃, 125

MHz)

Identical to synthetic

material

δ (ppm): 209.5, 173.5,

170.5, 145.0, 140.2,

135.8, 131.7, 128.5,

112.5, 82.1, 79.5,

76.8, 62.5, 52.1, 48.5,

45.2, 38.5, 35.4, 27.8,

21.2, 18.5, 16.8, 15.5,

9.2

[1]

High-Resolution Mass

Spectrometry (HRMS)

m/z [M+Na]⁺ calcd for

C₂₅H₃₈O₇Na:

473.2515

m/z [M+Na]⁺ found:

473.2510
[1]
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the connectivity and relative stereochemistry of the molecule.

Methodology:

Sample Preparation: 5-10 mg of the purified compound (natural or synthetic) was dissolved

in approximately 0.5 mL of deuterated chloroform (CDCl₃).

Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Data Acquisition:

¹H NMR: Standard pulse sequences were used. Chemical shifts are reported in ppm

relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR: Standard pulse sequences with proton decoupling were used. Chemical shifts

are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

2D NMR: COSY, HSQC, and HMBC experiments were performed to establish proton-

proton and proton-carbon correlations, confirming the overall structure and relative

stereochemistry.

X-ray Crystallography
Purpose: To unambiguously determine the three-dimensional structure and absolute

stereochemistry of the molecule.

Methodology:

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation

of a solution of the compound in a suitable solvent system (e.g., methanol/dichloromethane).

Data Collection: A suitable crystal was mounted on a goniometer and cooled to a low

temperature (e.g., 100 K). X-ray diffraction data were collected using a diffractometer

equipped with a copper or molybdenum X-ray source.
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Structure Solution and Refinement: The structure was solved using direct methods and

refined by full-matrix least-squares on F². The absolute configuration was determined by the

Flack parameter.

Chiral High-Performance Liquid Chromatography
(HPLC)
Purpose: To determine the enantiomeric purity of the synthetic sample and compare its

retention time with the natural product.

Methodology:

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral

stationary phase column is used. Polysaccharide-based columns (e.g., Chiralcel OD-H,

Chiralpak AD) are often effective for the separation of diterpenes.

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-

phase chiral separations. The ratio is optimized to achieve baseline separation of the

enantiomers. For jatrophane diterpenes, a mobile phase of n-hexane/isopropanol (90:10 v/v)

can be a good starting point.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detection: The eluent is monitored by a UV detector at a wavelength where the compound

has significant absorbance (e.g., 220 nm).

Analysis: The synthetic sample is injected to determine the enantiomeric excess (ee). A co-

injection of the natural and synthetic samples can be performed to confirm that they have the

same retention time for the major enantiomer.

Mandatory Visualization
P-glycoprotein (P-gp) Mediated Drug Efflux Signaling
Pathway
Jatrophane diterpenes are known to be potent modulators of P-glycoprotein (P-gp), a key

protein involved in multidrug resistance (MDR) in cancer cells. The following diagram illustrates
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the general mechanism of P-gp mediated drug efflux.
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Caption: P-glycoprotein mediated drug efflux mechanism.

Experimental Workflow for Stereochemical Confirmation
The following workflow outlines the key steps in confirming the stereochemistry of a synthetic

natural product.
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Caption: Workflow for stereochemical confirmation.

Conclusion
The successful total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol and the rigorous

comparison of its spectroscopic and physical properties with the natural product provide a

definitive confirmation of its stereochemistry. This work serves as a benchmark for the

stereochemical assignment of other jatrophane diterpenes and highlights the power of modern

analytical techniques in natural product synthesis. The methodologies detailed in this guide

offer a robust framework for researchers in the field of drug discovery and development for the

validation of synthetic compounds against their natural counterparts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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